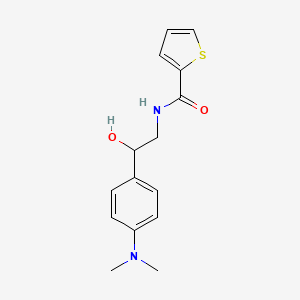

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

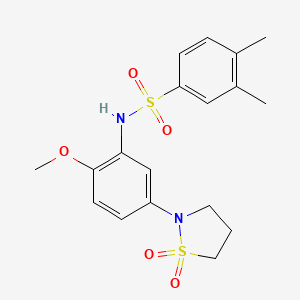

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions .Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives .Physical And Chemical Properties Analysis

The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has a molecular weight of 220.65 . The melting point of the compound is 145-148 °C .Scientific Research Applications

- Pyrazoles and their derivatives often exhibit antimicrobial properties. Researchers have explored the potential of this compound as an antimicrobial agent . Further studies could focus on its efficacy against specific pathogens.

- Inflammation plays a crucial role in various diseases. Investigating whether 5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole has anti-inflammatory effects could be valuable for drug development .

- Given the broad spectrum of biological activities associated with pyrazoles, including antiviral effects, it’s worth exploring whether this compound exhibits antiviral activity . Such research could contribute to antiviral drug discovery.

- Pyrazoles have attracted attention as potential anticancer agents. Researchers could assess whether this compound shows any cytotoxic effects against cancer cell lines .

- Pyrazoles have been studied for their insecticidal properties. Investigating whether 5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole has similar effects could be relevant for pest control .

- Some pyrazoles influence plant growth. Researchers might explore whether this compound affects plant development or has any agricultural applications .

Antimicrobial Activity

Anti-Inflammatory Potential

Antiviral Properties

Anticancer Investigations

Insecticidal Applications

Plant Growth Regulation

If you’d like more detailed information on any specific application, feel free to ask

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide spectrum of biological activities .

Mode of Action

The exact mode of action of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole It’s known that pyrazole derivatives interact with their targets, leading to various changes in the biological system

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to diverse downstream effects

Result of Action

The molecular and cellular effects of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole It’s known that pyrazole derivatives can have a wide range of biological activities

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-3-9-18-10-12-13(16-17(2)14(12)15)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFOQLMVZSMEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)

![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile](/img/structure/B2562445.png)

![N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2562447.png)